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molecular formula C8H5N3S B055643 3-Aminothieno[3,2-b]pyridine-6-carbonitrile CAS No. 116538-96-6

3-Aminothieno[3,2-b]pyridine-6-carbonitrile

Cat. No. B055643
M. Wt: 175.21 g/mol
InChI Key: NDMHPSBWIFCVTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09309263B2

Procedure details

To a solution of sodium (E)-2-cyano-3,3-dimethoxyprop-1-en-1-olate (1012 mg, 6.13 mmol) in methanol (12 mL) was added concentrated hydrochloric acid (503 μL 6.13 mmol). The solution was stirred for 5 minutes, and then a solution of thiophene-3,4-diamine (700 mg, 6.13 mmol) in methanol (12 mL) was added. The solution was stirred at reflux for 3 hours, and then a solution of concentrated HCl (1.0 mL) in methanol (2 mL) was added. The reaction was stirred at reflux for an additional two hours, quenched with TEA (3 mL), and concentrated. The crude product was purified via silica gel chromatography, eluting with 0-100% ethyl acetate in heptanes, to provide the title compound (250 mg, 1.427 mmol). MS m/z=176 (M+H).
Quantity
1012 mg
Type
reactant
Reaction Step One
Quantity
503 μL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
700 mg
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
solvent
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](/[C:3](/[CH:6](OC)OC)=[CH:4]\[O-])#[N:2].[Na+].Cl.[S:13]1[CH:17]=[C:16]([NH2:18])[C:15]([NH2:19])=[CH:14]1>CO>[NH2:19][C:15]1[C:16]2=[N:18][CH:4]=[C:3]([C:1]#[N:2])[CH:6]=[C:17]2[S:13][CH:14]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1012 mg
Type
reactant
Smiles
C(#N)\C(=C/[O-])\C(OC)OC.[Na+]
Name
Quantity
503 μL
Type
reactant
Smiles
Cl
Name
Quantity
12 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
700 mg
Type
reactant
Smiles
S1C=C(C(=C1)N)N
Name
Quantity
12 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
Cl
Name
Quantity
2 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The solution was stirred
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
STIRRING
Type
STIRRING
Details
The reaction was stirred
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for an additional two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
quenched with TEA (3 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified via silica gel chromatography
WASH
Type
WASH
Details
eluting with 0-100% ethyl acetate in heptanes

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
NC1=CSC=2C1=NC=C(C2)C#N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.427 mmol
AMOUNT: MASS 250 mg
YIELD: CALCULATEDPERCENTYIELD 23.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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